molecular formula C12H13ClO3 B7968171 Methyl 5-(3-chlorophenyl)-5-oxovalerate

Methyl 5-(3-chlorophenyl)-5-oxovalerate

Cat. No.: B7968171
M. Wt: 240.68 g/mol
InChI Key: BPFSDENPYBLQLI-UHFFFAOYSA-N
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Description

Methyl 5-(3-chlorophenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a valerate backbone, which is further substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-chlorophenyl)-5-oxovalerate typically involves the esterification of 5-(3-chlorophenyl)-5-oxovaleric acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-chlorophenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH₂) or thiourea.

Major Products Formed

    Oxidation: 5-(3-chlorophenyl)-5-oxovaleric acid.

    Reduction: 5-(3-chlorophenyl)-5-hydroxyvalerate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(3-chlorophenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(3-chlorophenyl)-5-oxovalerate depends on its interaction with biological targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The 3-chlorophenyl group may enhance binding affinity and specificity towards certain molecular targets, thereby modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-phenyl-5-oxovalerate: Lacks the chlorine substitution on the phenyl ring.

    Methyl 5-(4-chlorophenyl)-5-oxovalerate: Chlorine substitution at the para position instead of the meta position.

    Methyl 5-(3-bromophenyl)-5-oxovalerate: Bromine substitution instead of chlorine.

Uniqueness

Methyl 5-(3-chlorophenyl)-5-oxovalerate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

Biological Activity

Methyl 5-(3-chlorophenyl)-5-oxovalerate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a methyl ester group linked to a valerate backbone, which is further substituted with a 3-chlorophenyl group. This specific structure contributes to its unique reactivity and interaction with biological targets.

Property Value
IUPAC Name Methyl 5-(3-chlorophenyl)-5-oxopentanoate
Molecular Formula C₁₂H₁₃ClO₃
Molecular Weight 240.68 g/mol
Solubility Soluble in organic solvents

The biological activity of this compound primarily involves its interaction with various biological targets through the following mechanisms:

  • Hydrolysis : The ester group can undergo hydrolysis, releasing the active acid form, which can interact with enzymes or receptors.
  • Binding Affinity : The presence of the 3-chlorophenyl group may enhance binding affinity and specificity towards certain molecular targets, modulating biological activity.
  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor in biochemical pathways, potentially affecting cellular processes related to inflammation and other disease states .

Anti-inflammatory Effects

Recent studies have suggested that this compound exhibits anti-inflammatory properties. It has been shown to inhibit eosinophil infiltration in models of allergic inflammation, indicating potential therapeutic applications in treating conditions like asthma .

Case Studies and Research Findings

  • Study on Eosinophilic Diseases :
    • A study investigated the effects of related compounds on eosinophil activation and found that modifications similar to those present in this compound could lead to significant reductions in eosinophil degranulation and inflammatory responses .
  • Receptor Interaction Studies :
    • Research has shown that compounds structurally related to this compound can act as antagonists to the OXE receptor, which plays a crucial role in mediating eosinophil responses in allergic reactions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound Name Key Differences Biological Activity
Methyl 5-phenyl-5-oxovalerateLacks chlorine substitutionModerate anti-inflammatory effects
Methyl 5-(4-chlorophenyl)-5-oxovalerateChlorine at para positionDifferent receptor binding profiles
Methyl 5-(3-bromophenyl)-5-oxovalerateBromine instead of chlorineAltered pharmacokinetics

Properties

IUPAC Name

methyl 5-(3-chlorophenyl)-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-16-12(15)7-3-6-11(14)9-4-2-5-10(13)8-9/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFSDENPYBLQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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